Iron(3+) phosphate tetrahydrate

Overview

Description

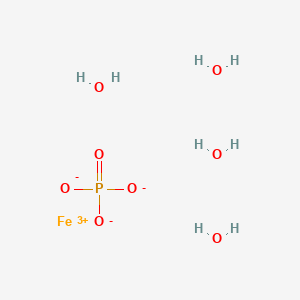

Iron(3+) phosphate tetrahydrate, also known as ferric phosphate tetrahydrate, is an inorganic compound . It is often used as an iron fortifier in the food industry due to its stable performance .

Synthesis Analysis

Iron(3+) phosphate is primarily produced through the reaction of iron with phosphoric acid. It can also be generated by the controlled reaction of ferric chloride with sodium phosphate .Molecular Structure Analysis

The most common form of FePO4 adopts the structure of α-quartz. The material consists of tetrahedral Fe(III) and phosphate sites. At high pressures, a phase change occurs to a more dense structure with octahedral Fe centers .Chemical Reactions Analysis

Iron in both oxidation states forms many complex ions . Iron(III) phosphate is primarily produced through the reaction of iron with phosphoric acid. It can also be generated by the controlled reaction of ferric chloride with sodium phosphate .Physical And Chemical Properties Analysis

Ferric phosphate is an odorless, yellow crystalline solid which is insoluble in water. It possesses a molecular weight of approximately 357.477 g/mol and a melting point of 250 degrees Celsius. It is stable under ambient temperatures and pressure but may decompose upon heating to produce toxic fumes of phosphorus or iron oxides .Scientific Research Applications

Synthesis of Methyl Methacrylate (MMA)

Iron(3+) phosphate tetrahydrate can be used in the synthesis of Methyl methacrylate (MMA) by oxidative dehydrogenation of methyl iso-butarate (MIB) .

Lithium Ion Batteries

This compound is used in the synthesis of carbon coated lithium iron phosphate (LiFePO4) as the cathode material for lithium ion batteries .

Phosphate Glass Fibers

Iron(3+) phosphate tetrahydrate is a key ingredient in preparing phosphate glass fibers .

Bioplastic Production

A research team at the University of Saskatchewan developed a bioplastic that can absorb phosphate from water and be used as fertilizer .

Lithium Insertion

After the initial Li insertion, the formation of the LiF/Fe nanocomposite resulted in a phase separation .

Mechanism of Action

Target of Action

Iron(3+) phosphate tetrahydrate, also known as ferric phosphate tetrahydrate, is an inorganic compound . Its primary targets are the iron-binding proteins and enzymes in the body, such as hemoglobin and cytochrome . These proteins play crucial roles in oxygen transport and cellular oxidation mechanisms .

Mode of Action

Iron(3+) phosphate tetrahydrate interacts with its targets by supplying the necessary iron for the production of hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a condition known as microcytic, hypochromic anemia . By providing the necessary iron, this compound helps to prevent and treat iron-deficiency anemia .

Biochemical Pathways

The primary biochemical pathway affected by iron(3+) phosphate tetrahydrate is the heme synthesis pathway . Iron is a vital component of heme, a constituent of hemoglobin, which is essential for oxygen transport. By supplying iron, this compound ensures the proper functioning of this pathway and prevents conditions like anemia .

Pharmacokinetics

It is known that the efficiency of iron absorption depends on the amount administered, the dosing regimen, and the size of iron stores . Subjects with normal iron stores absorb 10% to 35% of an iron dose, while those who are iron deficient may absorb up to 95% of an iron dose .

Result of Action

The primary result of the action of iron(3+) phosphate tetrahydrate is the prevention and treatment of iron-deficiency anemia . By supplying the necessary iron for hemoglobin production, this compound ensures the proper transport of oxygen to tissues, thereby preventing the symptoms associated with anemia .

Action Environment

The action of iron(3+) phosphate tetrahydrate can be influenced by various environmental factors. For instance, when bonded to a metal surface, iron phosphate prevents further oxidation of the metal . Its presence is partially responsible for the corrosion resistance of the iron pillar of Delhi . Therefore, the efficacy and stability of this compound can be influenced by factors such as the presence of other metals and the oxidation state of the environment .

Safety and Hazards

Future Directions

The versatile properties of ferric phosphate are a subject of ongoing research. Studies are being conducted to explore more sustainable and efficient methods for its synthesis. Furthermore, its role in the energy sector, particularly in the development of safer and more efficient lithium-ion batteries, holds considerable potential .

properties

IUPAC Name |

iron(3+);phosphate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3O4P.4H2O/c;1-5(2,3)4;;;;/h;(H3,1,2,3,4);4*1H2/q+3;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOYJIFECJCKIK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

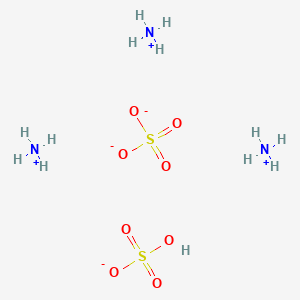

O.O.O.O.[O-]P(=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH8O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583705 | |

| Record name | Iron(3+) phosphate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron(3+) phosphate tetrahydrate | |

CAS RN |

31096-47-6 | |

| Record name | Iron(3+) phosphate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

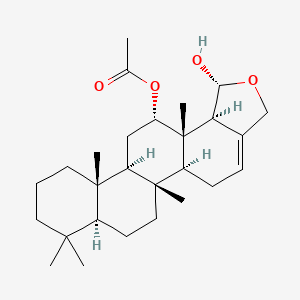

![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)

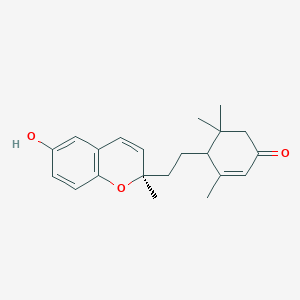

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)

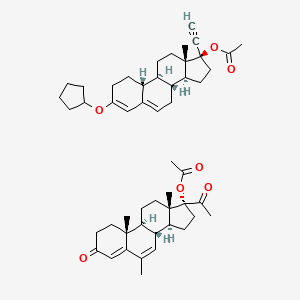

![2-[Piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2h-benzo(b)pyran](/img/structure/B1257494.png)

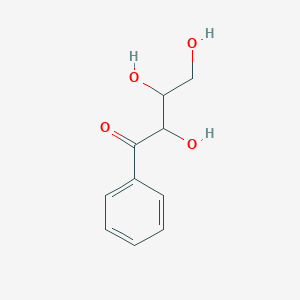

![6-(Iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1257497.png)

![1-S-[(1Z)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257504.png)